

Application Notes and Protocols for In Vivo Delivery of (R)- β -Hydroxybutyrate

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Compound of Interest

Compound Name: Sodium (R)-3-hydroxybutanoate

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These application notes provide a comprehensive overview of common in vivo delivery methods for (R)- β -hydroxybutyrate (R-BHB), a key ketone body with therapeutic potential in a range of metabolic and neurological disorders. This document details protocols for oral, intravenous, subcutaneous, and intracerebroventricular administration, along with methods for assessing its pharmacokinetic profile and engaging its primary signaling pathways.

In Vivo Delivery Methods: A Comparative Overview

The choice of delivery method for R-BHB in preclinical studies is critical and depends on the desired pharmacokinetic profile, the research question, and the animal model. The following table summarizes key quantitative data from studies utilizing different administration routes.

Delivery Route	Formula tion	Animal Model	Dose	Peak Plasma Concentration (Cmax)	Time to Peak (Tmax)	Bioavail ability	Referen ce(s)
Oral Gavage	(R)-3-hydroxybutyl (R)-3-hydroxybutyrate (Ketone Ester)	Human	140 mg/kg	~1.1 mM	1-2 hours	-	[1]
Human	357 mg/kg	~2.0 mM	1-2 hours	-	[1]		
Human	714 mg/kg	3.30 mM	1-2 hours	-	[1]		
BHB Mineral Salts	Wistar Rats	-	Increase d Ketoneemia	-	-	[2]	
Intravenous (IV) Infusion	Racemic BHB	Human	30-101 g (short infusion)	>1 mmol/L	Within 15 minutes	100% (by definition)	[3]
[2,4- ¹³ C ₂]-β-hydroxybutyrate	Human	2-hour infusion	2.25 ± 0.24 mM (plasma)	End of infusion	100%	[4]	
Intraperitoneal (IP) Injection	(D)-BHB Sodium Salt	Young Adult Rats	300 mg/kg	1.54 mM	5 minutes	-	[5]

Subcutaneous (SC) Injection	gamma-Hydroxybutyrate (GHB)	Rats	548 mg/kg	-	-	-	[6]
Intracerebroventricular (ICV) Infusion	beta-hydroxybutyrate	Female Rats	28-day osmotic pump	- (CSF levels)	Continuous	-	[7]

Experimental Protocols

Preparation of (R)- β -Hydroxybutyrate Solutions for In Vivo Administration

a) (R)- β -Hydroxybutyrate Sodium Salt Solution for Oral, IV, IP, or SC Administration:

- Materials:
 - (R)- β -hydroxybutyrate sodium salt powder
 - Sterile phosphate-buffered saline (PBS), pH 7.4 or sterile 0.9% saline[8]
 - Sterile 0.22 μ m syringe filter
 - Sterile vials
- Procedure:
 1. Calculate the required amount of (R)- β -hydroxybutyrate sodium salt based on the desired concentration and final volume.
 2. Under sterile conditions (e.g., in a laminar flow hood), dissolve the (R)- β -hydroxybutyrate sodium salt powder in sterile PBS or saline. For example, a 50 mg/mL solution can be prepared for administration[8].
 3. Gently vortex or swirl the vial until the powder is completely dissolved.

4. Verify the pH of the solution and adjust to ~7.4 with sterile 0.1 M HCl or 0.1 M NaOH if necessary^[8].
5. Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
6. Store the sterile solution at 4°C for short-term use (prepare fresh daily is recommended) or aliquot and store at -20°C for long-term storage.

b) (R)-β-Hydroxybutyrate Ester Solution for Oral Gavage:

- Materials:
 - (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (ketone ester)
 - Vehicle (e.g., water, milk-based drink, or a specific formulation as described in the study protocol)^[1]
- Procedure:
 1. Warm the ketone ester to room temperature if stored refrigerated.
 2. Calculate the required volume of the ketone ester based on the desired dose and the animal's body weight.
 3. Thoroughly mix the ketone ester with the chosen vehicle to ensure a homogenous suspension or solution. The ratio of ester to vehicle should be optimized for palatability and stability.
 4. Prepare the formulation fresh before each administration.

In Vivo Administration Protocols

a) Oral Gavage in Mice:

- Materials:
 - Prepared (R)-BHB solution
 - 1 mL syringe

- 20-22 gauge, 1.5-inch stainless steel feeding needle with a ball tip^[9]
- Procedure:
 1. Weigh the mouse to determine the correct dosing volume.
 2. Gently restrain the mouse by the scruff of the neck to immobilize the head.
 3. With the mouse in a vertical position, gently insert the feeding needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
 4. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
 5. Once the needle is in the esophagus (a slight swallowing reflex may be observed), slowly administer the solution.
 6. Gently remove the needle and return the mouse to its cage.
 7. Monitor the animal for any signs of distress.

b) Intravenous (IV) Tail Vein Injection in Mice:

- Materials:
 - Prepared sterile (R)-BHB solution
 - Mouse restrainer
 - Heat lamp or warm water to dilate the tail veins
 - 27-30 gauge needle with a 1 mL syringe
 - 70% ethanol
- Procedure:
 1. Place the mouse in a restrainer.

2. Warm the tail using a heat lamp or by immersing it in warm water to increase the visibility of the lateral tail veins.
3. Wipe the tail with 70% ethanol.
4. With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.
5. Slowly inject the (R)-BHB solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
6. After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
7. Return the mouse to its cage and monitor.

c) Subcutaneous (SC) Injection in Mice:

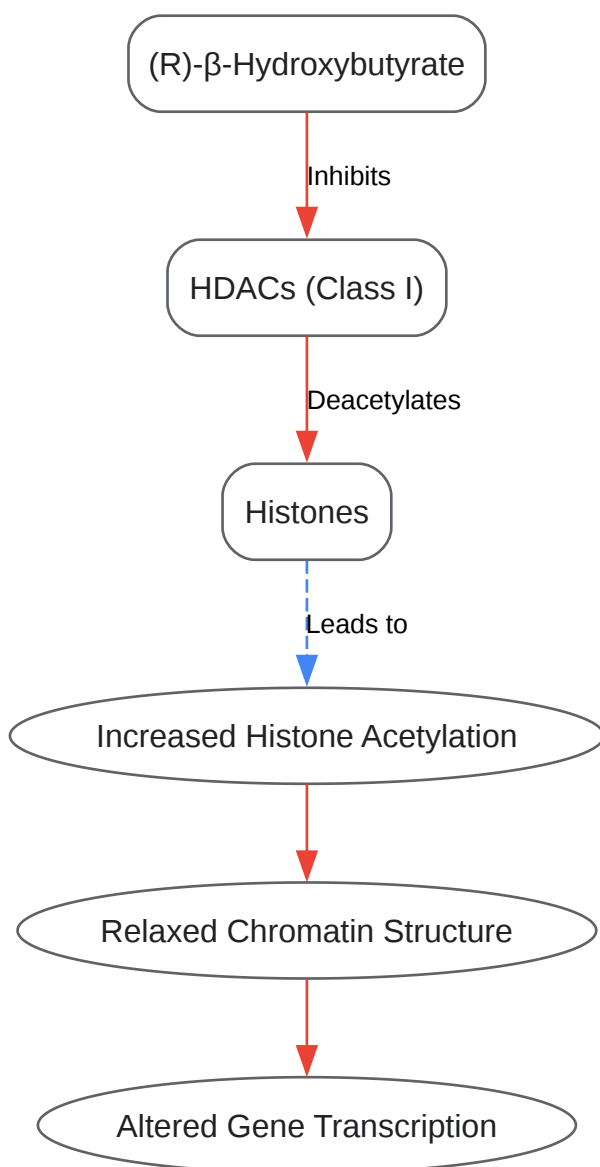
- Materials:
 - Prepared sterile (R)-BHB solution
 - 1 mL syringe with a 25-27 gauge needle
- Procedure:
 1. Gently scruff the mouse to lift a fold of skin on the dorsal side (back), creating a "tent".
 2. Insert the needle into the base of the skin tent, parallel to the spine.
 3. Aspirate slightly to ensure the needle is not in a blood vessel.
 4. Slowly inject the solution, which will form a small bolus under the skin.
 5. Withdraw the needle and gently massage the area to help disperse the solution.
 6. Return the mouse to its cage.

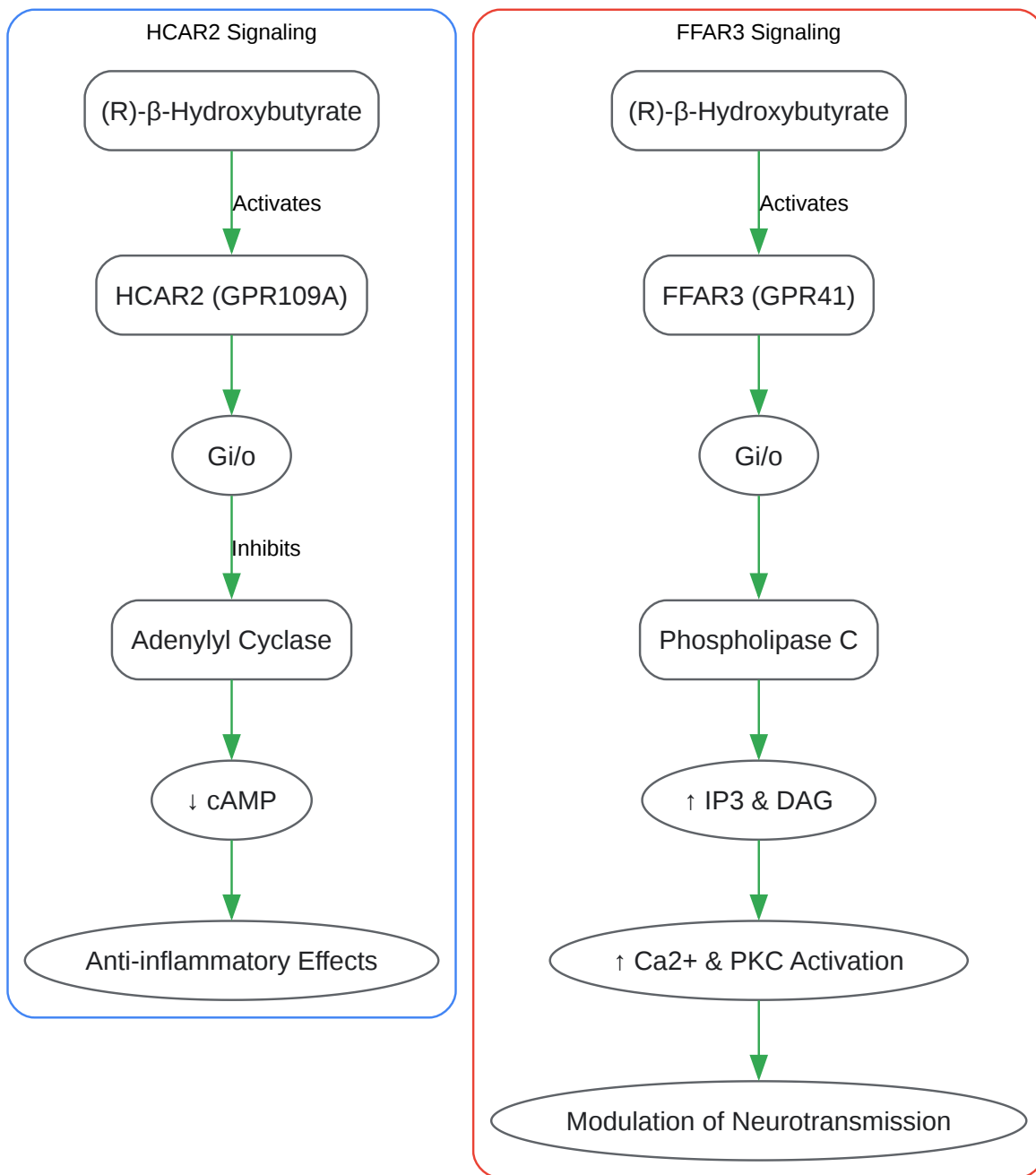
d) Intracerebroventricular (ICV) Infusion in Rats via Osmotic Pump:

- Materials:
 - Stereotaxic apparatus
 - Anesthesia (e.g., isoflurane)
 - Osmotic minipump (e.g., Alzet)[7][10]
 - Brain infusion cannula
 - Catheter tubing
 - Prepared sterile (R)-BHB solution (ensure compatibility with the osmotic pump)
 - Surgical tools
- Procedure (requires aseptic surgical technique):
 1. Anesthetize the rat and secure it in a stereotaxic frame.
 2. Surgically expose the skull and implant the brain infusion cannula into the desired ventricle (e.g., lateral ventricle) using stereotaxic coordinates.
 3. Create a subcutaneous pocket on the back of the rat.
 4. Fill the osmotic minipump with the sterile (R)-BHB solution according to the manufacturer's instructions.
 5. Attach the catheter tubing to the pump and the brain infusion cannula.
 6. Place the osmotic pump into the subcutaneous pocket.
 7. Suture the incisions.
 8. Provide post-operative care, including analgesics, and monitor the animal's recovery.

Assessment of In Vivo (R)- β -Hydroxybutyrate Delivery

Workflow for Pharmacokinetic Analysis





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